molecular formula C18H20N2O2 B2921545 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 898458-10-1

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2921545
CAS No.: 898458-10-1
M. Wt: 296.37
InChI Key: IVXDYFGWKZCKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane moiety linked to an indole derivative and a furan ring, which contribute to its unique biological profile. The molecular formula is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, and its IUPAC name is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-cyclopropanecarboxamide.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in disease processes.

Antibacterial Activity

Research indicates that derivatives of furan and indole structures possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain spirooxindole derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Ciprofloxacin, with minimum inhibitory concentrations (MICs) as low as 0.49 µM against Staphylococcus pneumoniae and Bacillus subtilis .

Anticancer Activity

The anticancer potential of compounds containing indole and furan moieties has been well-documented. For example, research on related compounds has shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies highlighted the ability of these compounds to target cancer cell lines effectively, leading to a decrease in viability and increased apoptosis .

Enzyme Inhibition

Enzyme inhibition studies have identified potential applications in treating diseases such as COVID-19. Similar compounds have been reported as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing IC50 values in the low micromolar range (e.g., 1.57 µM) . This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Case Study 1: Antibacterial Efficacy

A series of synthesized spirooxindole derivatives were evaluated for their antibacterial properties against various pathogens. The results indicated that certain derivatives showed remarkable activity against Gram-positive bacteria with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Properties

In a study assessing the anticancer activities of indole-furan hybrids, several compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanisms involved were attributed to the induction of apoptosis and inhibition of tumor growth in vitro.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(14-7-8-14)19-12-16(17-6-3-11-22-17)20-10-9-13-4-1-2-5-15(13)20/h1-6,11,14,16H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXDYFGWKZCKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.